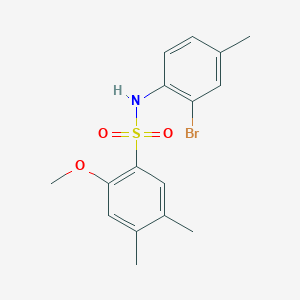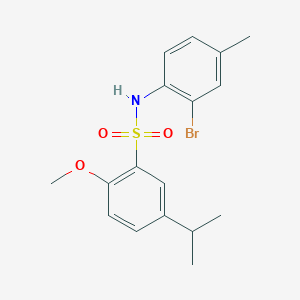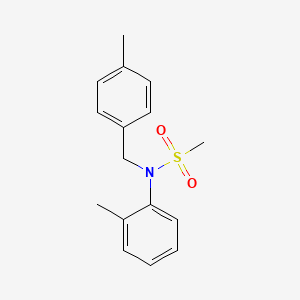![molecular formula C20H24Cl2N2O4S B3507794 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B3507794.png)
1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.
Mechanism of Action
1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine selectively targets noradrenergic neurons in the brain and causes their degeneration. It is taken up by noradrenergic neurons via the norepinephrine transporter and causes the release of cytoplasmic vesicles containing norepinephrine. This leads to the degeneration of the neuron and the loss of noradrenergic function.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine leads to a decrease in norepinephrine levels in the brain. This has been associated with changes in behavior, including increased anxiety, decreased locomotor activity, and impaired learning and memory. It has also been shown to alter the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to study the specific effects of noradrenergic denervation on the central nervous system. However, one limitation is that the degeneration of noradrenergic neurons is irreversible, making it difficult to study the effects of noradrenergic regeneration.
Future Directions
There are several future directions for research involving 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine. One area of research is the role of the noradrenergic system in stress-related disorders such as post-traumatic stress disorder and depression. Another area of research is the potential use of 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine in the treatment of addiction. Additionally, there is a need for further research into the long-term effects of noradrenergic denervation and the potential for noradrenergic regeneration.
Scientific Research Applications
1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. It has been used to investigate the role of the noradrenergic system in stress, anxiety, depression, and addiction. It has also been used to study the effects of noradrenergic denervation on the central nervous system.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O4S/c1-3-27-16-6-8-19(28-4-2)20(14-16)29(25,26)24-11-9-23(10-12-24)18-13-15(21)5-7-17(18)22/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFPAFYABANDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3507711.png)

![N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3507722.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3507726.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B3507733.png)

![2-(4-fluorophenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3507752.png)
![N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B3507763.png)
![N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3507775.png)
amino]benzamide](/img/structure/B3507780.png)
![1,3-dimethyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3507786.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B3507813.png)